REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](O)=[N:7][CH:6]=[CH:5]2.O=P(Cl)(Cl)[Cl:15]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([Cl:15])=[N:7][CH:6]=[CH:5]2
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Name
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|
Quantity
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9.205 g
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Type
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reactant
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Smiles
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BrC=1C=C2C=CN=C(C2=CC1)O
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Name
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|
Quantity
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100 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction was concentrated to dryness
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Type
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DISSOLUTION
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Details
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The residue was dissolved in ethyl acetate
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Type
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WASH
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Details
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the organic layer was washed with 5% NaHCO3, water, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
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Details
|
The residue was was chromatographed on silica gel eluting with CH2Cl2:hexane (3:7)
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Name
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|
Type
|
product
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Smiles
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BrC=1C=C2C=CN=C(C2=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.176 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |